Cyanoethyl-4-phenetidine

描述

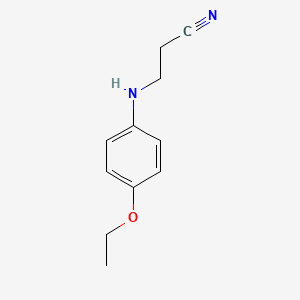

Structure

3D Structure

属性

IUPAC Name |

3-(4-ethoxyanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-14-11-6-4-10(5-7-11)13-9-3-8-12/h4-7,13H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDQKHVINLCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178262 | |

| Record name | Cyanoethyl-4-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23609-20-3 | |

| Record name | Cyanoethyl-4-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023609203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoethyl-4-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Cyanoethyl Substituted Phenetidine Analogues

Exploration of Functional Group Transformations on the Cyanoethyl Moiety

The cyanoethyl group, -CH₂CH₂CN, attached to the nitrogen atom of 4-phenetidine, is a key site for chemical modification. Its reactivity is centered on the carbon-nitrogen triple bond of the nitrile group.

The nitrile group is susceptible to both reduction and hydrolysis, providing pathways to amines and carboxylic acids, respectively. These transformations significantly alter the molecule's chemical properties and open up further derivatization possibilities.

Reduction: The reduction of nitriles is a well-established method for synthesizing primary amines. libretexts.org For Cyanoethyl-4-phenetidine, this transformation converts the cyano group into a primary amino group, yielding N-(3-aminopropyl)-4-ethoxyaniline. This reaction is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or via chemical reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like dry ether. libretexts.orgsavemyexams.comwikipedia.org The reaction proceeds through the addition of two hydride equivalents to the electrophilic carbon of the nitrile, followed by an aqueous workup to produce the primary amine. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. savemyexams.comchemistrysteps.com This process typically occurs in two stages, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com For this compound, hydrolysis results in the formation of 3-((4-ethoxyphenyl)amino)propanoic acid. Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating attack by water. libretexts.orgchemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org A study on the related compound NN-bis-2'-cyanoethyl-m-phenetidine demonstrated that hydrolysis with alcoholic potassium hydroxide (KOH) successfully converted the cyanoethyl groups into carboxyethyl groups. orkg.org

Table 1: Functional Group Transformations of the Nitrile Moiety

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ in dry ether | Primary Amine (-CH₂NH₂) |

| Reduction | H₂ / Raney Ni | Primary Amine (-CH₂NH₂) |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org The 2-cyanoethyl group is a widely employed protecting group, especially in the automated solid-phase synthesis of DNA and RNA. fiveable.menih.govatdbio.com It is commonly used to protect the 5'-hydroxyl group of nucleosides and the internucleotidic phosphate (B84403) groups. fiveable.menih.gov

The utility of the cyanoethyl group stems from its stability under certain conditions and its ease of removal under others. It is notably stable to the acidic conditions often used to remove other protecting groups, such as the dimethoxytrityl (DMT) group from the 5'-hydroxyl position in oligonucleotide synthesis. atdbio.com This orthogonality is crucial for complex synthetic strategies. wikipedia.org

Deprotection (removal) of the cyanoethyl group is efficiently achieved under mild basic conditions, such as treatment with concentrated ammonium (B1175870) hydroxide. atdbio.comnih.gov The removal occurs via a β-elimination mechanism, which is facilitated by the high acidity of the hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group. atdbio.com This process regenerates the protected functional group and releases acrylonitrile (B1666552) as a byproduct. nih.gov

Table 2: Cyanoethyl as a Protecting Group

| Protected Group | Deprotection Reagent | Mechanism |

|---|---|---|

| Hydroxyl Group (-OH) | Mild Base (e.g., NH₄OH) | β-elimination |

Aromatic Ring Functionalization and Substitution Reactions of Phenetidine Derivatives

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating substituents: the N-cyanoethylamino group and the ethoxy group.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.orgchemistrytalk.org

In this compound, both the tertiary amino group and the ethoxy group are activating, ortho-, para-directors. wikipedia.org The N,N-disubstituted amino group is a very strong activating group, while the ethoxy group is a moderately strong activator. The directing effects of these two groups are synergistic. The N-cyanoethylamino group at position 1 strongly activates the ortho positions (2 and 6) and the para position (4). The ethoxy group at position 4 activates the ortho positions (3 and 5) and the para position (1). Since the para position relative to the amino group is occupied by the ethoxy group, and the para position relative to the ethoxy group is occupied by the amino group, electrophilic attack is directed to the available ortho positions. The most likely sites for substitution are positions 3 and 5 (ortho to the ethoxy group and meta to the stronger activating amino group) and positions 2 and 6 (ortho to the amino group and meta to the ethoxy group). Given the powerful activating nature of the tertiary amine, substitution is expected to occur predominantly at positions 2 and 6. Research on the related NN-bis-2'-cyanoethyl-m-phenetidine showed that electrophilic substitution, such as bromination and nitrosation, occurred at the position para to the tertiary amino group, highlighting its strong directing influence. orkg.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Nitro-4-(N-cyanoethylamino)phenetole |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-4-(N-cyanoethylamino)phenetole |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 2-Ethoxy-5-(N-cyanoethylamino)benzenesulfonic acid |

The ethoxy group (-OCH₂CH₃) is generally a stable ether linkage. Cleavage of aryl ethers typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol (B47542).

However, metabolic studies on the parent compound, p-phenetidine (B124905), have shown that elimination of the ethoxy group can occur in biological systems, suggesting that oxidative pathways can lead to its cleavage. ebi.ac.uk This indicates that under specific chemical oxidative conditions, the ethoxy group could be a site for reaction. Furthermore, the synthesis of p-phenetidine can be achieved by the ethylation of p-aminophenol, a reaction that establishes the ether bond. google.com The reverse of this reaction, ether cleavage, provides a route to phenolic derivatives of this compound, which could then undergo further functionalization at the newly formed hydroxyl group.

Formation of Complex Heterocyclic Systems Involving Cyanoethyl and Phenetidine Scaffolds

The functional groups present in this compound and its simple derivatives serve as handles for the construction of more complex heterocyclic structures. The synthesis of heterocycles often relies on intramolecular cyclization reactions. nih.gov

For instance, the reduction of the nitrile in this compound to a 3-aminopropyl side chain creates a diamine derivative. This product, possessing an aromatic amine and a primary aliphatic amine, can be a precursor to various fused or spiro-heterocycles through reactions with dicarbonyl compounds, phosgene (B1210022) derivatives, or other bifunctional electrophiles.

Alternatively, hydrolysis of the nitrile to a carboxylic acid provides a precursor for intramolecular cyclization. For example, under the conditions of a Friedel-Crafts acylation, the resulting 3-((4-ethoxyphenyl)amino)propanoic acid could undergo intramolecular cyclization onto the activated aromatic ring to form a dihydroquinolone, a core structure found in many biologically active compounds.

The nitrile group itself can participate directly in cyclization reactions. For example, introducing an appropriate functional group at the ortho position (e.g., an amino or hydroxyl group via electrophilic substitution followed by reduction or other transformations) could enable a cyclization reaction involving the nitrile to form fused heterocyclic systems like quinolines or benzoxazines. Such strategies are a cornerstone of synthetic heterocyclic chemistry. youtube.com

Table 4: Potential Heterocyclic Systems from this compound Derivatives

| Starting Derivative | Key Transformation | Potential Heterocycle |

|---|---|---|

| N-(3-aminopropyl)-4-ethoxyaniline | Reaction with a 1,2-dicarbonyl compound | Benzodiazepine derivative |

| 3-((4-ethoxyphenyl)amino)propanoic acid | Intramolecular Friedel-Crafts acylation | Dihydroquinolone derivative |

Cyclization Reactions Leading to Pyrrolo-Pyrimidine Frameworks

The process commences with the cyanoethylation of p-phenetidine. The condensation of p-phenetidine with acrylonitrile, typically catalyzed by acetic acid, yields the corresponding N-β-cyanoethyl derivative. ias.ac.in This intermediate is then further elaborated. Reaction with ethyl bromoacetate (B1195939) furnishes an N-β-cyanoethyl(4-ethoxyphenyl)glycine ethyl ester. A subsequent intramolecular Dieckmann cyclization using a base like sodium ethoxide, followed by treatment with ammonium formate, yields a key intermediate: a 3-amino-4-cyano-3-pyrroline derivative. ias.ac.in

The final step in constructing the pyrrolo-pyrimidine framework involves the reaction of the pyrroline (B1223166) intermediate with guanidine (B92328) carbonate. ias.ac.in Refluxing these reactants in a high-boiling solvent such as 2-ethoxyethanol (B86334) leads to the formation of the 2,4-diamino-6-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. ias.ac.in

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | p-Phenetidine, Acrylonitrile | Acetic Acid, Heat | N-(4-ethoxyphenyl)-3-aminopropanenitrile (this compound) |

| 2 | This compound, Ethyl bromoacetate | Alcohol | N-β-cyanoethyl(4-ethoxyphenyl)glycine ethyl ester |

| 3 | N-β-cyanoethyl(4-ethoxyphenyl)glycine ethyl ester | Sodium ethoxide, Ammonium formate | 3-Amino-6-(4-ethoxyphenyl)-4-cyano-3-pyrroline |

| 4 | 3-Amino-6-(4-ethoxyphenyl)-4-cyano-3-pyrroline, Guanidine carbonate | 2-Ethoxyethanol, Reflux | 2,4-Diamino-6-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |

Construction of Pteridine (B1203161) Ring Systems from Cyanoethylated Precursors

Pteridines are heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. wikipedia.orgnih.gov The synthesis of these systems can be achieved through various methods, often involving the construction of one ring onto a pre-existing other. Cyanoethylated precursors like this compound can serve as starting materials for the formation of a substituted pyrimidine ring, which can then be elaborated into a pteridine.

A plausible synthetic pathway involves the cyclization of the cyanoethyl moiety to form a pyrimidine ring. The β-aminonitrile structure inherent in this compound can react with reagents like guanidine to form a 2,4-diaminopyrimidine (B92962) ring. This reaction would yield a pyrimidine substituted at the 5-position with the 4-ethoxyanilino group.

Once the substituted diaminopyrimidine is formed, the pteridine ring system can be completed using established methodologies such as the Gabriel-Isay condensation. nih.gov This classic method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a diketone). nih.govderpharmachemica.com The initial pyrimidine, derived from the cyanoethylated phenetidine, would require the introduction of an amino group at the C5 position (adjacent to the anilino-substituent) to become a suitable substrate for this condensation, a step that can be achieved through nitrosation followed by reduction. The subsequent reaction with a dicarbonyl compound would then form the pyrazine ring, completing the pteridine framework.

| Step | Precursor | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Cyclization with Guanidine | Substituted 2,4-Diaminopyrimidine |

| 2 | Substituted 2,4-Diaminopyrimidine | Nitrosation and Reduction | Substituted 2,4,5-Triaminopyrimidine |

| 3 | Substituted 2,4,5-Triaminopyrimidine | Gabriel-Isay Condensation with a 1,2-Dicarbonyl Compound | Substituted Pteridine |

Reactivity with Isocyanates and Other Electrophiles for Polymer and Material Precursors

The secondary amine group in N-cyanoethyl-4-phenetidine is a key functional handle for reactions with various electrophiles, most notably isocyanates. The reaction between an amine and an isocyanate (R-N=C=O) is a fundamental step in the synthesis of polyureas. Aryl isocyanates are important intermediates in this field due to their high reactivity. nih.govresearchgate.net

Specifically, the secondary amine of this compound can react with an isocyanate to form a substituted urea (B33335) linkage (-NR-CO-NR'-). If a diisocyanate is used, this reaction can proceed at both isocyanate groups, allowing this compound to be incorporated into a polymer chain. In this context, it can act as a chain extender or a comonomer in the production of polyureas or polyurethane-urea copolymers. The resulting polymers would feature the ethoxyphenyl and cyanoethyl moieties as pendant groups, which could influence the material's final properties, such as solubility, thermal stability, and affinity for other substances.

The reaction is typically carried out in a suitable solvent, and its rate can be influenced by temperature and the presence of catalysts. The formation of these urea derivatives is a robust and efficient process, widely used in materials science to create a diverse range of polymers with applications from flexible foams to elastomers and coatings. researchgate.net The cyano group on the precursor remains intact during this process and is available for potential post-polymerization modifications.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Elucidation of Molecular Structure Using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. The structure of Cyanoethyl-4-phenetidine contains several distinct proton environments.

The aromatic region of the spectrum is expected to show signals for the protons on the phenetidine ring. Due to the para-substitution pattern, these protons typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group gives rise to a quartet for the methylene (B1212753) (-O-CH₂-) protons, coupled to the adjacent methyl group, which appears as a triplet (-CH₃). The cyanoethyl group introduces two new aliphatic signals, each expected to be a triplet, resulting from the coupling between the two adjacent methylene groups (-N-CH₂-CH₂-CN).

Expected ¹H NMR Data for this compound This table is a representation of expected values based on the analysis of the structure and similar compounds.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to -OR) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -N) |

| ~ 3.9 - 4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.4 - 3.6 | Triplet | 2H | -N-CH₂ -CH₂-CN |

| ~ 2.6 - 2.8 | Triplet | 2H | -N-CH₂-CH₂ -CN |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would feature signals for the aromatic carbons, with the carbon atom bonded to the oxygen of the ethoxy group and the carbon bonded to the nitrogen appearing at characteristic downfield shifts. The aliphatic region will show four distinct signals: one for the methyl and three for the methylene carbons of the ethoxy and cyanoethyl groups, plus a signal for the nitrile carbon (C≡N) which appears in a unique region of the spectrum.

Expected ¹³C NMR Data for this compound This table is a representation of expected values based on the analysis of the structure and similar compounds.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 152 - 154 | Ar-C (C-O) |

| ~ 141 - 143 | Ar-C (C-N) |

| ~ 118 - 120 | C ≡N |

| ~ 115 - 117 | Ar-CH |

| ~ 114 - 116 | Ar-CH |

| ~ 63 - 65 | -O-C H₂-CH₃ |

| ~ 45 - 47 | -N-C H₂-CH₂-CN |

| ~ 18 - 20 | -N-CH₂-C H₂-CN |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show correlations between the protons of the ethoxy group (-O-CH₂-CH₃) and between the protons of the cyanoethyl group (-N-CH₂-CH₂-CN), confirming these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are separated by two or three bonds. This is crucial for piecing the entire structure together, for example, by showing a correlation from the methylene protons of the cyanoethyl group (-N-CH₂-) to the aromatic carbon atom attached to the nitrogen.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule. gatewayanalytical.com

In the FTIR spectrum of this compound, the most prominent and diagnostic absorption would be the sharp, intense peak corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2240–2260 cm⁻¹ region. Other key absorptions include C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons, the C-O-C stretching of the ether linkage (~1250 cm⁻¹), and various C=C stretching bands in the aromatic fingerprint region (1450–1600 cm⁻¹). Raman spectroscopy is complementary to FTIR; it is particularly sensitive to non-polar, symmetric bonds and would also clearly show the C≡N and aromatic ring vibrations. surfacesciencewestern.com

Expected Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 2260 - 2240 | C≡N stretch | Nitrile |

| ~ 1610, 1510 | C=C stretch | Aromatic Ring |

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems. The chromophore in this compound consists of the benzene ring substituted with two auxochromes: the nitrogen atom and the ethoxy group. The lone pair of electrons on the nitrogen atom and the oxygen atom can interact with the π-system of the aromatic ring, influencing the energy of the electronic transitions. The UV-Vis spectrum is expected to show characteristic absorption bands, typically representing π → π* transitions of the substituted benzene ring. The position of the maximum absorbance (λmax) provides insight into the extent of conjugation in the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄N₂O), the molecular weight is 190.24 g/mol . nih.gov A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 191.25. Analysis of the fragmentation pattern would further corroborate the structure. Plausible fragmentation pathways could include the loss of an ethyl radical from the ethoxy group, cleavage of the cyanoethyl side chain, or other characteristic fragmentations of the phenetidine core.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-phenetidine |

| Acrylonitrile (B1666552) |

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. The choice of chromatographic technique depends on the properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for determining the purity of the final product and for quantifying its concentration in various solutions. The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

In a typical analysis for this compound, a reversed-phase HPLC method would be employed. nih.gov This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The synthesis of this compound involves the reaction of 4-phenetidine and acrylonitrile, and HPLC is crucial for separating the final product from unreacted starting materials and potential by-products. ontosight.ai By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the identity of the compound can be confirmed. The area under the peak is proportional to the concentration, allowing for precise quantification. ejgm.co.uk The method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

A diode-array detector (DAD) is often coupled with HPLC to provide UV-Vis spectra of the eluting peaks, further aiding in peak identification and purity assessment. nih.gov This is particularly useful for resolving overlapping peaks, as different compounds will have distinct absorbance spectra. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of components with varying polarities. sielc.com |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. sielc.com |

| Column Temp. | 25 °C | Maintains consistent separation performance. researchgate.net |

| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |

| Detector | Diode Array Detector (DAD) at 254 nm | Detection and quantification of the aromatic compound. ejgm.co.uk |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary screening of product purity. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting material, 4-phenetidine, and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. The resulting spots are visualized, typically under UV light, revealing the relative positions of the starting materials and the product. The difference in their retention factors (Rf) allows for a quick assessment of the reaction's completion.

Table 2: Typical TLC Application for Monitoring this compound Synthesis

| Parameter | Description | Details |

| Stationary Phase | Silica Gel 60 F254 Plate | Polar adsorbent, suitable for separating moderately polar organic compounds. |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (e.g., 30:70 v/v) | A common solvent system offering good separation for anilines and related compounds. |

| Application | Capillary spotting of the reaction mixture alongside standards of starting materials. | Allows for direct comparison. |

| Visualization | UV Lamp at 254 nm | Aromatic rings in 4-phenetidine and the product absorb UV light and appear as dark spots. |

| Interpretation | The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. | The Rf value of the product will differ from that of the starting materials. |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds. asianpubs.org While this compound itself has a relatively high boiling point, GC is essential for detecting and quantifying volatile impurities that may be present from the synthesis or as degradation products. ptfarm.pl Such impurities could include residual solvents or unreacted volatile precursors. researchgate.net

The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). foodchemicalscodex.org The column, which contains a liquid or solid stationary phase, separates the components based on their boiling points and interaction with the phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. foodchemicalscodex.orgpsu.edu GC-MS is particularly powerful as it provides not only retention time data but also mass spectra, which can be used to definitively identify unknown impurities by comparing them to spectral libraries. researchgate.net

Table 3: Representative GC-FID Method for Impurity Profiling

| Parameter | Condition | Rationale |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of analytes. foodchemicalscodex.org |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. thermofisher.com |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. thermofisher.com |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Temperature gradient to separate compounds with a range of boiling points. foodchemicalscodex.org |

| Detector | Flame Ionization Detector (FID) at 280 °C | Highly sensitive to organic compounds. foodchemicalscodex.org |

| Analysis Focus | Detection of residual solvents (e.g., toluene) and volatile starting materials. researchgate.net | Ensures product quality and safety. |

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.gov For a compound like this compound, obtaining a single-crystal X-ray structure would unambiguously confirm its molecular connectivity and conformation in the solid state.

The method involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, a detailed atomic model of the molecule is built and refined, yielding precise structural parameters.

While a specific crystal structure for this compound is not publicly documented, the technique's application would reveal critical information. For instance, it would show the geometry around the nitrogen atom, the planarity of the aromatic ring, and the conformation of the cyanoethyl group. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the material's physical properties. nih.govresearchgate.net

Table 4: Data Obtainable from a Hypothetical X-ray Crystallographic Analysis of this compound

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. nih.gov |

| Space Group | P21/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit that forms the crystal. nih.gov |

| Bond Lengths (Å) | C-C, C-N, C≡N, C-O | Confirms covalent bonding and can indicate bond order (e.g., single, double, triple). wikipedia.org |

| Bond Angles (°) ** | C-N-C, O-C-C, C-C-C | Defines the geometry of the molecule. nih.gov |

| Torsion Angles (°) ** | C-C-N-C | Describes the conformation of flexible parts of the molecule, like the ethyl chain. |

| Intermolecular Contacts | Hydrogen bonds, van der Waals forces | Explains how molecules are held together in the solid state, influencing properties like melting point. |

Theoretical and Computational Chemistry Investigations of Cyanoethyl Substituted Phenetidine Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Cyanoethyl-4-phenetidine, Density Functional Theory (DFT) is a powerful and widely used method for determining its ground-state electronic structure and optimized molecular geometry. als-journal.comorientjchem.org DFT methods, such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p), offer a balance of computational cost and accuracy for organic molecules. researchgate.netnih.gov Such calculations would yield precise bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms.

Once the optimized ground-state geometry is obtained, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the molecule's excited-state properties. cecam.org This method is crucial for predicting the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. scielo.brresearchgate.net The results from TD-DFT are essential for interpreting experimental spectra and understanding the photophysical behavior of the compound. rsc.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C≡N | 1.16 Å | |

| N-C (amine) | 1.39 Å | |

| C-O (ether) | 1.37 Å | |

| C=C (aromatic) | 1.40 Å (avg.) | |

| Bond Angles | ||

| C-N-C (amine) | 119.5° | |

| C-O-C (ether) | 118.0° | |

| C-C≡N | 179.0° | |

| Dihedral Angles | ||

| Caromatic-Caromatic-N-Ccyanoethyl | 15.0° | |

| Caromatic-Caromatic-O-Cethyl | 5.0° |

The flexibility of the cyanoethyl and ethoxy side chains in this compound necessitates a thorough conformational analysis to identify all stable low-energy structures and the energy barriers separating them. This is achieved by systematically scanning the potential energy surface (PES). The analysis involves rotating key dihedral angles, such as those around the C-N bond of the cyanoethyl group and the C-O bond of the ethoxy group, and calculating the energy at each step using DFT. researchgate.net

The resulting energy landscape reveals the global minimum energy conformation, which is the most stable structure, as well as other local minima (other stable conformers) and the transition states that connect them. This information is vital for understanding the molecule's dynamic behavior, its average structure in solution, and which conformations are most likely to participate in intermolecular interactions or chemical reactions.

Quantum chemical calculations are instrumental in predicting and assigning spectroscopic data.

Vibrational Spectroscopy (IR): By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical infrared (IR) spectrum can be generated. orientjchem.org This calculation provides the vibrational frequencies and intensities of the normal modes, which correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the theoretical spectrum to an experimental one allows for a definitive assignment of the observed absorption bands.

Electronic Spectroscopy (UV-Vis): As mentioned, TD-DFT calculations predict the electronic transitions and their corresponding oscillator strengths. scielo.br For this compound, the primary absorptions in the UV-Vis region are expected to be π→π* transitions associated with the substituted benzene (B151609) ring. The calculations can pinpoint the specific molecular orbitals involved in these transitions, providing a detailed understanding of the molecule's electronic behavior upon light absorption. researchgate.net

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980 | Strong | Aliphatic C-H Stretch |

| 2250 | Medium | C≡N Nitrile Stretch |

| 1610 | Strong | Aromatic C=C Stretch |

| 1515 | Strong | Aromatic C=C Stretch |

| 1245 | Strong | Aryl-O-C Asymmetric Stretch |

| 830 | Strong | para-disubstituted C-H Bend |

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 240 | 0.52 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 210 | 0.31 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its behavior over time. nih.gov An MD simulation of this compound, either in a bulk liquid state or solvated in a solvent like water or ethanol, would involve numerically solving Newton's equations of motion for every atom in the system. The interactions between atoms are described by a force field.

These simulations, typically run for nanoseconds to microseconds, can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified in the quantum chemical analysis.

Solvent Structure: How solvent molecules arrange around the solute, particularly around the polar cyano and ether groups and the hydrogen-bonding amine group.

Transport Properties: In bulk simulations, properties like viscosity and diffusion coefficients can be estimated. mdpi.com

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions between molecules, providing a basis for understanding how they aggregate or self-assemble. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its reactivity or biological activity. scielo.breuropa.eu To develop a QSAR model for this compound derivatives, a dataset of compounds with varying substituents would be needed, along with experimentally measured data for a specific activity (e.g., inhibition of an enzyme, toxicity).

The process would involve:

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated using computational methods.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding future synthetic efforts toward more potent or desirable compounds.

Table 4: Illustrative Descriptors for a Hypothetical QSAR Study of Phenetidine Derivatives (Note: This data is hypothetical and for illustrative purposes.)

| Compound | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (-logIC₅₀) |

| 1 | -H | 2.1 | 2.5 | -5.2 | 5.1 |

| 2 | -Cl | 2.8 | 3.1 | -5.4 | 5.6 |

| 3 | -CH₃ | 2.6 | 2.4 | -5.1 | 5.3 |

| 4 | -NO₂ | 1.9 | 4.5 | -5.9 | 6.2 |

Intermolecular Interactions and Self-Assembly Studies

The structure of this compound contains several features that can drive intermolecular interactions and lead to self-assembly. sydney.edu.auresearchgate.net These non-covalent forces dictate how molecules recognize each other and organize into larger, ordered structures. lu.se

Key potential interactions include:

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, interacting with acceptors on neighboring molecules, such as the nitrile nitrogen or the ether oxygen.

π–π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is common in planar aromatic systems.

Dipole-Dipole Interactions: The polar C≡N and C-O bonds create significant partial charges, leading to electrostatic dipole-dipole attractions.

The interplay of these interactions could lead to various supramolecular architectures, such as one-dimensional stacks or more complex three-dimensional networks. nih.gov Computational studies, particularly MD simulations and DFT calculations on molecular dimers and clusters, can be used to quantify the strength of these different interactions and predict the most likely modes of self-assembly.

Applications and Technological Advancements in Non Biological/non Clinical Domains

Polymer Chemistry and Conductive Material Development

The phenetidine (ethoxyaniline) structure is a key building block for synthesizing conductive polymers. Specifically, poly(o-ethoxyaniline) (POEA), a polymer derived from an isomer of the phenetidine core, has been the subject of extensive research due to its electrical conductivity, environmental stability, and processability.

Poly(o-ethoxyaniline) (POEA) is typically synthesized through the chemical or electrochemical oxidative polymerization of the o-ethoxyaniline monomer. Common chemical methods involve an in-situ polymerization process using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. researchgate.net The presence of the ethoxy (-OC2H5) group on the aniline (B41778) ring enhances the solubility of the resulting polymer in organic solvents compared to its parent, polyaniline, making it more processable. acs.org

The characterization of POEA confirms its polymeric nature and conductive properties. Various analytical techniques are employed to elucidate its structure, morphology, and physical characteristics. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups and the polymer backbone, such as the C-O-C ether bonds that are absent in polyaniline. acs.org Ultraviolet-Visible (UV-Vis) spectroscopy helps determine the oxidation state of the polymer, which is crucial for its conductivity. acs.org Morphological studies using Scanning Electron Microscopy (SEM) have shown that POEA can form distinct structures, such as sheet-like morphologies. acs.org Thermogravimetric analysis (TGA) indicates that POEA possesses good thermal stability, with decomposition temperatures often exceeding 300°C. acs.org

Table 1: Physicochemical Properties of Poly(o-ethoxyaniline) (POEA)

| Property | Method of Analysis | Typical Finding | Reference |

|---|---|---|---|

| Molecular Structure | FTIR, 13C-NMR | Confirmed polymer backbone with C-O-C ether bonds. | acs.org |

| Morphology | Scanning Electron Microscopy (SEM) | Sheet-like structures observed. | acs.org |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to >300°C. | acs.org |

| Electrical Conductivity | Four-Probe Method | Approximately 2.7 × 10⁻⁴ S/cm. | acs.org |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Distribution in the range of 10⁴–10⁶ g/mol . | acs.org |

| Crystallinity | X-ray Diffraction (XRD) | Generally amorphous structure. | acs.org |

This table is interactive. Users can sort columns to compare data.

The conductive nature of POEA makes it an excellent candidate for use in chemical sensors and "electronic noses" or "electronic tongues." These devices utilize arrays of sensors that generate a pattern of response to a given analyte, mimicking biological olfactory or gustatory systems. The principle behind POEA-based sensors is that the interaction between the polymer and an analyte molecule causes a measurable change in the polymer's electrical resistance or conductivity.

Researchers have successfully fabricated chemical sensors from nanostructured films of POEA. rsc.org In one application, these sensors were used to create an "electronic tongue" capable of detecting and distinguishing between chemicals that represent the four basic tastes: sweet (sucrose), salty (NaCl), sour (HCl), and bitter (caffeine). rsc.org The device demonstrated fast, reproducible, and systematic electrical responses, with the sensitivity being highly dependent on the dopant acid used during the polymer film's fabrication. rsc.org

Furthermore, POEA has been incorporated into sensor arrays for environmental monitoring. An electronic tongue using POEA and nylon sensing units was developed for the detection of the pesticide paraoxon (B1678428) in water samples, demonstrating its utility in monitoring for agricultural contaminants. scispace.com

The processability of conductive polymers is critically dependent on their solubility and interaction with various solvents. The introduction of the ethoxy substituent in POEA significantly improves its solubility compared to unsubstituted polyaniline. acs.org This enhanced solubility is attributed to the flexible alkoxy group, which decreases the rigidity of the polymer backbone and weakens the strong inter-chain interactions that render polyaniline insoluble in most common solvents. acs.orgresearchgate.net

Studies on substituted polyanilines show they are soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). rsc.orgscispace.com POEA has also been successfully prepared in a cosolvent system of chloroform (B151607) and tetrahydrofuran (B95107) (THF), indicating its compatibility with less polar solvents as well. acs.org

A quantitative method to understand these interactions is through Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a material into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). For a polymer to dissolve in a solvent, their respective HSP values must be similar. The emeraldine (B8112657) base of polyaniline has an estimated total solubility parameter (δ) of 22.2 MPa¹/². researchgate.net Solvents with similar parameters, like NMP and DMA, are effective at dissolving it. The ethoxy group in POEA modifies these parameters, generally improving its compatibility with a broader range of organic solvents. acs.org

Liquid Crystal Research and Advanced Display Technologies

The cyanoethyl group is a pivotal component in the design of modern liquid crystal materials. Its strong dipole moment, arising from the carbon-nitrogen triple bond, is essential for creating materials with high dielectric anisotropy (Δε), a key property for low-voltage-driven liquid crystal displays (LCDs).

Liquid crystals are molecules (mesogens) that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states. The design of liquid crystal molecules often involves combining a rigid core with flexible terminal groups. Phenyl benzoate (B1203000) structures are a common rigid core, and the addition of a terminal cyano (-CN) or cyanoethyl (-CH2CH2CN) group is a well-established strategy to induce desirable liquid crystalline properties.

The synthesis of mesomorphic cyanoethyl-substituted esters typically involves multi-step organic reactions. A common approach is the esterification of a phenol (B47542) containing one part of the rigid core with a benzoic acid derivative containing the other. For instance, p-cyanophenyl p-(n-alkyl)benzoates are synthesized by reacting an alkylbenzoyl chloride with p-cyanophenol. niscpr.res.in The length of the alkyl chain and the presence of the terminal cyano group are critical in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. niscpr.res.in While direct synthesis from Cyanoethyl-4-phenetidine is not commonly documented, its constituent parts—a phenetidine-like core and a cyanoethyl tail—represent the fundamental design principles for creating these advanced materials. The cyanoethyl group, when separated from the rigid core by a short spacer, can enhance the stability of the mesophase. kinampark.com

The performance of an LCD is governed by the optical and electro-optical properties of the liquid crystal material used. The terminal cyano or cyanoethyl group profoundly influences these characteristics.

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the liquid crystal molecules. A large, positive Δε is crucial for twisted nematic (TN) and other field-effect LCDs, as it allows the molecules to align with a weak external electric field, enabling low-voltage operation. The strong dipole moment of the cyano group, aligned with the molecular axis, leads to a high ε∥ and thus a large positive Δε. researchgate.netstevenabbott.co.uk Materials like alkyl cyanobiphenyls are classic examples where the cyano group provides this property. materialsciencejournal.org

Optical Anisotropy (Δn) or Birefringence: This is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It determines the phase shift of light passing through the liquid crystal layer and affects the display's contrast and brightness. Cyano-substituted mesogens with aromatic cores typically exhibit high birefringence, which is necessary for many display applications. materialsciencejournal.org

The electro-optical response, or how the liquid crystal molecules reorient in an electric field, is fundamental to display technology. In a typical TN-LCD, applying a voltage causes the liquid crystal molecules to switch from a twisted to an untwisted state, which, in conjunction with polarizers, modulates the transmission of light. The threshold voltage for this switching is inversely proportional to the square root of the dielectric anisotropy (Δε). Therefore, materials incorporating cyanoethyl groups, with their inherently high Δε, are instrumental in creating energy-efficient, low-voltage displays.

Table 2: Key Electro-Optical Properties for Cyano-Substituted Liquid Crystals

| Property | Description | Importance in Displays | Typical Effect of Cyano Group |

|---|---|---|---|

| Dielectric Anisotropy (Δε) | Anisotropy of the material's ability to store electrical energy (ε∥ - ε⊥). | Determines the switching voltage. A high positive Δε allows for low-voltage operation. | Induces a large positive Δε due to its strong dipole moment. |

| Optical Anisotropy (Δn) | Birefringence of the material (ne - no). | Affects contrast, viewing angle, and cell gap requirements. | Aromatic cores with cyano groups typically lead to high Δn. |

| Threshold Voltage (Vth) | The minimum voltage required to induce molecular reorientation. | Lower Vth is desirable for energy efficiency in portable devices. | Inversely related to Δε; a high Δε from the cyano group lowers Vth. |

| Response Time | The speed at which molecules reorient after a voltage is applied or removed. | Faster response times are needed to reduce motion blur in video displays. | Primarily affected by viscosity and elastic constants, but optimized in mixtures. |

This table is interactive. Users can sort columns to compare data.

Dyestuff Chemistry and Pigment Development

This compound, also known as N-(2-cyanoethyl)-4-ethoxyaniline, serves as a crucial intermediate in the synthesis of various colorants. Its specific molecular structure lends itself to the creation of dyes with desirable properties for coloring synthetic materials.

Role in Azo Dyestuff Synthesis and Process Optimization

This compound functions as a coupling component in the synthesis of azo dyes. Azo dyes, which constitute the largest and most diverse group of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis is a two-step process involving diazotization followed by a coupling reaction. nih.gov

In this process, a primary aromatic amine (the diazo component) is converted into a diazonium salt. This salt is then reacted with an electron-rich coupling component, such as this compound, to form the final azo dye. semanticscholar.org The N-cyanoethyl group and the ethoxy group on the benzene (B151609) ring of this compound modify the electronic properties of the molecule, influencing the color and fastness properties of the resulting dye. For instance, N-cyanoethylated anilines are key intermediates in the synthesis of disperse dyes, which are primarily used for coloring synthetic fibers like polyester, nylon, and cellulose (B213188) acetate (B1210297). ijstr.orgresearchgate.net

Process optimization for the synthesis of the intermediate itself focuses on the cyanoethylation of 4-phenetidine (4-ethoxyaniline). While aliphatic amines react readily with acrylonitrile (B1666552) (the source of the cyanoethyl group), aromatic amines require a catalyst. google.com Various catalysts can be employed to facilitate this reaction, including acetic acid, cuprous chloride, cupric acetate, and silica-alumina catalysts, with the choice of catalyst impacting reaction time and yield. ijstr.orggoogle.comorgsyn.org For example, cupric acetate has been shown to be a highly effective catalyst for the monocyanoethylation of various aromatic amines, offering improved yields and shorter reaction times compared to conventional catalysts. orgsyn.orgresearchgate.net

Table 1: Catalysts in Cyanoethylation of Aromatic Amines

| Catalyst | Advantages/Notes |

|---|---|

| Acetic Acid | Common acidic catalyst. google.com |

| Cuprous Chloride | Often used in combination with acetic acid. ijstr.org |

| Cupric Acetate | Highly effective, leading to improved yields and shorter reaction times. orgsyn.orgresearchgate.net |

Industrial Production Considerations and Classification of Organic Dyes

The industrial production of dyes derived from this compound involves large-scale chemical synthesis that prioritizes efficiency, cost-effectiveness, and product quality. The primary class of dyes synthesized using this intermediate are disperse dyes. ijstr.orgresearchgate.net Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers from a fine aqueous dispersion. ijstr.org

Organic dyes can be classified based on their chemical structure or their method of application.

Table 2: Classification of Organic Dyes

| Classification Basis | Examples | Relevance to this compound |

|---|---|---|

| Chemical Structure | Azo, Anthraquinone, Triphenylmethane, Phthalocyanine nih.gov | Dyes derived from this compound are primarily Azo dyes . nih.gov |

| Application Method | Disperse, Reactive, Acid, Basic, Direct, Vat nih.gov | Dyes from this intermediate are classified as Disperse dyes . ijstr.org |

Industrially, the synthesis process requires careful control of reaction conditions such as temperature and pH during the diazotization and coupling stages to ensure high yields and the desired color shade. nih.gov The resulting crude dye must then be purified and processed into a stable, dispersible form for use in dyeing applications. bohrium.com The properties of the final dye, such as light fastness and wash fastness on fabrics like polyester, are significantly influenced by the structure of the coupling component, in this case, this compound. researchgate.net

Fuel Chemistry and Additive Development

The amine functional group within this compound makes it structurally similar to compounds investigated for fuel chemistry applications, specifically for the rapid gelation of hydrocarbon fuels.

Research into Rapid Gelation of Hydrocarbon Fuels using Amine/Diisocyanate Systems

Research has been conducted on methods to rapidly gel hydrocarbon fuels, such as aviation fuels, to reduce fire hazards associated with fuel misting in crash scenarios. One of the most promising approaches involves the in situ reaction of amines with diisocyanates within the fuel. ijstr.orgresearchgate.netasianpubs.org This reaction forms a polymer network, typically a polyurea, that entraps the liquid fuel, converting it into a gel. asianpubs.org This process can significantly decrease the vapor pressure of the fuel, thereby reducing fire risk. asianpubs.org

Systems using fatty amines and tolylene diisocyanates have been shown to gel fuel with as little as 1.0% by weight of additives. asianpubs.org Gelation rates can be extremely fast, with some systems achieving gelation in as little as 0.04 seconds, making the concept of injecting gelling agents into a fuel tank during an emergency feasible. ijstr.orgresearchgate.net

Structure-Property Relationships of Gelling Agents in Fuel Systems

The properties of the resulting fuel gel are highly dependent on the molecular structure of both the amine and the diisocyanate reactants. researchgate.netasianpubs.org Key structure-property relationships for the amine component in these systems have been identified:

Amine Structure: The type of amine influences the gel's characteristics. A wide range of primary fatty amines have been evaluated, with those having carbon chain lengths of eight to twelve atoms showing good results. ijstr.org

Isocyanate Isomers: The isomeric structure of the diisocyanate plays a critical role in the gelation rate and gel rigidity. For instance, when reacting lauryl amine with tolylene diisocyanate (TDI), using pure 2,4-TDI yields a soluble product. However, as the concentration of the 2,6-TDI isomer increases in a mixture, the rate of gel formation and the rigidity of the gel also increase. asianpubs.org With pure 2,6-TDI, the reaction is so rapid that achieving adequate mixing becomes a challenge. asianpubs.org

Additive Concentration: The concentration of the gelling agents affects the effectiveness of the gel. Some amine/diisocyanate systems are nearly as effective at a 2.5% weight concentration as they are at 4.0%. researchgate.net

The resulting gels can exhibit various properties, including particulate, viscoelastic, and dilatant characteristics, which in turn affect the fuel's burning rate and impact properties. researchgate.net While this compound is not specifically mentioned in these studies, its structure as a secondary aromatic amine suggests it could potentially participate in similar reactions, with its unique cyanoethyl and ethoxy groups influencing the final properties of the gel network.

Precursor Chemistry for Specialty Chemicals and Intermediates

This compound is primarily valued as a precursor, or intermediate, for the synthesis of more complex specialty chemicals, particularly within the dyestuff industry. ijstr.orgresearchgate.net The reactivity of its functional groups—the secondary amine, the cyano group, and the aromatic ring—allows for further chemical modifications.

The cyanoethylated aromatic amine structure serves as a platform for building more elaborate molecules. For example, these intermediates can be further reacted with compounds like propylene (B89431) oxide to create more complex azocomponents. ijstr.orgresearchgate.net These modified components can then be coupled with various diazonium salts to produce a wide array of disperse dyes with different colors and performance characteristics. ijstr.org The initial cyanoethylation step is therefore a gateway to a family of dye intermediates, where subsequent reactions tailor the molecule for specific applications, such as achieving particular shades or improving fastness on synthetic fibers. ijstr.orgresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Cyanoethyl-Substituted Aromatic Amines

The traditional synthesis of cyanoethyl-4-phenetidine typically involves the reaction of 4-phenetidine with acrylonitrile (B1666552), a classic cyanoethylation process. ontosight.ai However, future research is pivoting towards greener and more sustainable synthetic methodologies that align with the principles of green chemistry. sustainability-directory.com The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key research trends include the adoption of alternative energy sources and novel solvent systems. Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction rates and improve energy efficiency. researchgate.netmdpi.com These techniques often lead to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Energy Source | Conventional heating | Microwave or Ultrasound Irradiation | Faster reaction rates, uniform heating, reduced energy use. researchgate.netmdpi.com |

| Solvent | Volatile Organic Solvents (e.g., Dioxane) | Water, Bio-solvents (TMO, Eucalyptol), PEG | Reduced toxicity, recyclability, use of renewable resources. researchgate.netnih.gov |

| Process | Batch processing in solution | Solvent-free mechanochemistry | Minimizes waste, avoids hazardous solvents, high atom economy. mdpi.com |

Design of Advanced Functional Materials Incorporating Cyanoethyl-Phenetidine Scaffolds

The distinct chemical functionalities of this compound make it an attractive building block for advanced functional materials. The aromatic phenetidine portion provides a rigid, stable core, while the cyanoethyl group offers a site for further chemical modification and imparts specific electronic properties. nih.gov Future research will likely focus on harnessing these features to create materials with tailored properties for applications in electronics, photonics, and biomedicine.

One promising area is the development of novel polymers. Aromatic amines are well-established precursors for high-performance polymers like polyurethanes and epoxy resins. sustainability-directory.com By incorporating the cyanoethyl-phenetidine scaffold, it may be possible to engineer polymers with enhanced thermal stability, specific dielectric properties, or non-linear optical activity. The cyano group is a known contributor to such properties.

Furthermore, the structure is suitable for creating scaffolds for tissue engineering. Synthetic polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are widely used for creating biocompatible and biodegradable scaffolds. nih.gov By functionalizing these polymers with or creating copolymers involving cyanoethyl-phenetidine, it may be possible to modulate the scaffold's surface properties to improve cell adhesion and proliferation. nih.govias.ac.in The design of hydrogels incorporating this molecule could lead to "smart" materials that respond to specific stimuli.

| Potential Material Class | Scaffold Component | Target Property/Application | Rationale |

| High-Performance Polymers | Cyanoethyl-phenetidine | Enhanced thermal stability, dielectric constant modulation | Aromatic amine core provides rigidity; cyano group influences electronic properties. sustainability-directory.com |

| Non-Linear Optical Materials | Cyanoethyl-phenetidine | Second-harmonic generation | The donor-acceptor nature of the molecule can lead to significant optical non-linearity. |

| Tissue Engineering Scaffolds | Cyanoethyl-phenetidine derivatives | Improved cell adhesion and proliferation | Surface modification of biocompatible polymers to present chemical cues for cells. nih.govias.ac.in |

| Functional Dyes | Cyanoethyl-phenetidine as precursor | Specialty pigments, chemical sensors | The chromophoric system can be extended and modified for specific absorption/emission properties. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Engineering

By using molecular descriptors derived from quantum chemical calculations as inputs, algorithms like random forest and neural networks can build quantitative structure-property relationship (QSPR) models. pku.edu.cnacs.org These models can predict various properties of novel cyanoethyl-phenetidine derivatives without the need for their physical synthesis and testing. This predictive power is crucial for screening large virtual libraries of compounds to identify candidates with desired characteristics, such as optimal electronic properties for materials science applications or specific toxicological profiles. nih.gov For instance, ML has been successfully used to predict the mutagenicity of aromatic amines, a critical parameter for developing safer chemicals. nih.gov

Hybrid models that combine mechanistic calculations (like Density Functional Theory) with machine learning have shown great promise in accurately predicting reaction barriers and selectivity, as demonstrated in studies of nucleophilic aromatic substitution (S_NAr) reactions. rsc.org

| Machine Learning Model | Application for Aromatic Amines | Performance Metrics Example (from literature) | Reference |

| Random Forest | Prediction of amide bond synthesis conversion rate | R² > 0.95 | pku.edu.cn |

| Hierarchical Support Vector Regression (HSVR) | Prediction of mutagenicity (TA98 + S9) | Test set r² = 0.73-0.85; RMSE = 0.65-0.85 | nih.gov |

| Ensemble Model (GBM, Deep Learning, etc.) | Prediction of reaction equilibrium constant | R² = 0.978; RMSE = 1.348 | acs.org |

| Gaussian Process Regression (Hybrid Model) | Prediction of S_NAr reaction activation energies | Mean Absolute Error = 0.77 kcal/mol | rsc.org |

Exploration of New Catalytic Systems for Selective Derivatization and Bond Activation

Advancements in catalysis are critical for the selective and efficient synthesis and derivatization of complex molecules like this compound. Future research will move beyond traditional methods to explore novel catalytic systems that offer higher selectivity, operate under milder conditions, and utilize more abundant and less toxic metals.

Palladium-catalyzed cross-coupling reactions are workhorses in organic synthesis, but efforts are underway to make these processes more sustainable by reducing catalyst loading and using greener solvents. nih.gov A key area of future research will be the development of catalysts based on earth-abundant first-row transition metals such as copper, iron, and nickel. Copper-catalyzed systems, for instance, have shown great promise in the asymmetric cyanoalkylation of glycine (B1666218) derivatives, a reaction type relevant to the modification of the cyanoethyl moiety. nih.gov

Another major frontier is the selective activation and functionalization of C–H bonds. Catalytic C–H activation would allow for the direct modification of the aromatic ring of the phenetidine scaffold, bypassing the need for pre-functionalized starting materials and thus creating more atom-economical synthetic routes. Research into catalysts that can selectively target a specific C-H bond in the presence of other reactive sites (like the amine N-H or the nitrile) will be particularly valuable. Systems like three-way catalysts, which can simultaneously manage different reaction types (oxidation and reduction), provide a conceptual framework for designing multifunctional catalysts for complex organic transformations. aecc.eu

In-depth Mechanistic Understanding through Advanced In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and designing better catalysts. The transient and complex nature of chemical reactions often obscures the precise pathways and intermediates involved. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions in real-time.

By applying techniques like in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, researchers can directly observe the formation of intermediates and track the concentration of reactants and products as the reaction progresses. frontiersin.orgbohrium.com For example, ¹H NMR spectroscopy has been used to confirm the in situ decomposition of a cyanohydrin into acetone (B3395972) and HCN, providing crucial evidence for a proposed reaction mechanism in a cyanoalkylation reaction. acs.org

Hyphenated techniques, which combine spectroscopy with electrochemistry or chromatography, can provide even more detailed insights into the electrode-electrolyte interface during electrochemical reactions or separate and identify transient species. frontiersin.org Applying these powerful analytical tools to the synthesis and derivatization of this compound will enable a more rational approach to catalyst design and reaction optimization, moving from empirical screening to knowledge-based development.

常见问题

Q. What experimental methodologies are recommended for synthesizing Cyanoethyl-4-phenetidine with high purity?

To optimize synthesis, use stepwise protocols:

- Reaction Conditions : Employ nucleophilic substitution under inert atmospheres (N₂/Ar) to minimize side reactions. Monitor temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

- Challenges : Address competing esterification or hydrolysis by controlling pH and moisture levels .

Q. How can spectroscopic techniques characterize this compound’s molecular structure?

Combine multiple methods:

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2240 cm⁻¹, ether C-O ~1250 cm⁻¹) .

- NMR : Assign protons (e.g., aromatic signals at δ 6.8–7.2 ppm, ethoxy group at δ 1.3–1.5 ppm) and carbons (quaternary carbons in cyanoethyl group at δ 115–120 ppm) .

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of –OCH₂CH₃) .

Q. What are the foundational toxicity screening protocols for this compound in vitro?

- Cell Viability Assays : Use MTT/WST-1 on human hepatocyte (HepG2) or renal (HEK293) cell lines. Dose-response curves (0.1–100 µM) over 24–72 hours .

- Oxidative Stress Markers : Quantify ROS production (DCFH-DA assay) and glutathione depletion .

- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., waste disposal, PPE) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

- Comparative Analysis : Replicate studies using standardized liver microsomes (human vs. rodent) under identical conditions (pH 7.4, 37°C). Track metabolites via LC-MS/MS .

- Statistical Validation : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals (95%) and effect sizes .

- Mechanistic Hypotheses : Investigate CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) using enzyme inhibitors (ketoconazole/quinidine) .

Q. What computational strategies predict this compound’s binding affinity for novel therapeutic targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ for kinase targets). Validate with MM-GBSA free energy calculations .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots .

- Limitations : Address force field inaccuracies by cross-referencing experimental SPR/ITC data .

Q. How do structural modifications of this compound alter its pharmacokinetic profile?

- SAR Studies : Synthesize analogs (e.g., halogen substitution at phenyl ring, alkyl chain variation).

- ADME Profiling :

- Absorption : Parallel artificial membrane permeability assay (PAMPA).

- Metabolism : Microsomal half-life (t₁/₂) and intrinsic clearance (CLint) .

- Data Integration : Use PCA to correlate structural descriptors (logP, PSA) with bioavailability .

Methodological Frameworks

Q. What research frameworks (e.g., PICO) apply to this compound’s neuropharmacological studies?

- PICO Adaptation :

- Ethical Considerations : Include negative controls and blinded data analysis to reduce bias .

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental impact?

- Ecotoxicity Studies :

- Aquatic Models : Daphnia magna LC50 (OECD 202).

- Soil Microcosms : Measure biodegradation (TOC analysis) under varied pH/temperature .

- Data Synthesis : Apply systems biology tools (e.g., QSAR for predicting bioaccumulation) .

Data Presentation Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

Q. What statistical methods are robust for analyzing dose-dependent effects in this compound assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。